molecular formula C20H16F3NO6 B2728725 3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate CAS No. 844823-27-4

3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate

Katalognummer: B2728725
CAS-Nummer: 844823-27-4
Molekulargewicht: 423.344
InChI-Schlüssel: DHKPOWLCTFZLKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure and Properties: The compound 3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate (CAS: 848215-41-8) is a chromone derivative featuring a dimethylcarbamate ester at position 7, a 3-methoxyphenoxy group at position 3, and a trifluoromethyl substituent at position 2. Its molecular formula is C₁₉H₁₆F₃NO₆, with a molecular weight of 423.3 g/mol.

Eigenschaften

IUPAC Name

[3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] N,N-dimethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO6/c1-24(2)19(26)29-13-7-8-14-15(10-13)30-18(20(21,22)23)17(16(14)25)28-12-6-4-5-11(9-12)27-3/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKPOWLCTFZLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC(=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the chromenone core: This can be achieved through a cyclization reaction of a suitable precursor.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions.

    Attachment of the methoxyphenoxy group: This can be done through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Analyse Chemischer Reaktionen

3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.

Wissenschaftliche Forschungsanwendungen

3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Wirkmechanismus

The mechanism of action of 3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or modulation of their activity. The chromenone core structure can interact with various biological pathways, affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Chromone Derivatives

Chromone derivatives are privileged scaffolds in medicinal chemistry due to their diverse bioactivity. Key structural distinctions among analogs include:

Compound Name Substituents (Positions) Molecular Formula Key Findings Reference
Target Compound : 3-(3-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate 3-methoxyphenoxy (3), trifluoromethyl (2), dimethylcarbamate (7) C₁₉H₁₆F₃NO₆ Not directly reported in activity studies, but carbamate esters generally resist hydrolysis.
3-(4-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate 4-methoxyphenoxy (3), methyl (2), dimethylcarbamate (7) C₂₀H₁₉NO₆ Structural isomer; positional methoxy substitution may alter binding affinity.
N-(4-Oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides (4a-k) Benzamide (7), trifluoromethyl (2) Varies IC₅₀ values of 2.9–15.4 µM against MCF-7 and A-549 cells; molecular docking with HERA/3MNG.
3-(2-Naphthyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3-chlorobenzoate (Compound 2) 2-naphthyloxy (3), trifluoromethyl (2), 3-chlorobenzoate (7) C₂₇H₁₅ClF₃O₅ IC₅₀ = 3.9 µM (HpSDH inhibition); competitive with NADP.
3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-methylbenzoate 4-chlorophenyl (3), trifluoromethyl (2), 4-methylbenzoate (7) C₂₄H₁₄ClF₃O₄ Structural analog with potential cytotoxicity; no explicit activity data.

Key Observations :

  • Positional Isomerism: The 3-methoxyphenoxy group in the target compound vs.
  • Functional Group Impact : Dimethylcarbamate at position 7 (target) may improve hydrolytic stability compared to benzoate or acetate esters (e.g., Compound 2 in ). Carbamates are less prone to enzymatic cleavage than esters, enhancing bioavailability .
  • Trifluoromethyl Advantage : The trifluoromethyl group at position 2 (common across analogs) enhances metabolic resistance and binding to hydrophobic pockets in target proteins .

Biologische Aktivität

The compound 3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate is a synthetic derivative belonging to the class of chromenone compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and potential therapeutic applications.

  • Molecular Formula : C22H18F3NO7
  • Molecular Weight : 465.38 g/mol
  • CAS Number : 575465-92-8

The biological activity of this compound is largely attributed to its structural features, particularly the trifluoromethyl group and the methoxyphenoxy moiety. These groups enhance metabolic stability and lipid solubility, thereby improving membrane permeability and interaction with biological targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes, including:
    • Cholinesterases (AChE and BChE) : Inhibitory constants (IC50) suggest moderate activity, with values around 10.4 μM for AChE and 7.7 μM for BChE .
    • Cyclooxygenase-2 (COX-2) : The compound shows potential as an anti-inflammatory agent by inhibiting COX-2 activity.
  • Antioxidant Activity : The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties .
  • Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) and VMM917 (melanoma), suggesting potential for cancer therapy .

Biological Activity Data

Biological ActivityTargetIC50 Value (μM)Reference
AChE InhibitionAChE10.4
BChE InhibitionBChE7.7
COX-2 InhibitionCOX-2Moderate
CytotoxicityMCF-7Varies
CytotoxicityVMM917Selective

Case Study 1: Enzyme Inhibition Profile

In a comparative study of chromenone derivatives, the compound demonstrated significant inhibition against cholinesterases and COX-2 compared to other derivatives in its class. The structure-activity relationship (SAR) indicated that modifications on the phenyl ring influenced inhibitory potency, highlighting the importance of functional group positioning .

Case Study 2: Anticancer Activity

A study investigating the cytotoxic effects of various chromenone derivatives revealed that this compound selectively inhibited melanoma cells while sparing normal cells. This selectivity was attributed to specific interactions with cellular pathways involved in apoptosis and cell cycle regulation .

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

The compound can be synthesized via multi-step reactions. Key steps include:

  • Friedel-Crafts acylation to introduce the 3-methoxyphenoxy group using AlCl₃ as a catalyst .
  • Dimethylcarbamate formation via reaction with dimethylcarbamoyl chloride in dichloromethane, catalyzed by triethylamine .
  • Trifluoromethyl introduction via halogen exchange or radical-mediated methods, though exact protocols require optimization . Yield optimization involves solvent selection (e.g., dichloromethane vs. THF), temperature control (room temperature for carbamate formation), and purification via column chromatography .

Q. What spectroscopic techniques are recommended for structural validation?

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C3, trifluoromethyl at C2) .
  • HRMS : High-resolution mass spectrometry for molecular formula verification .
  • X-ray crystallography : For absolute configuration analysis; WinGX/ORTEP software suites are standard for data refinement .

Q. How is initial biological activity screening typically conducted for this compound?

  • In vitro assays : Anticancer activity via MTT assays (e.g., IC₅₀ against HeLa cells), antimicrobial activity via MIC tests .
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases, leveraging the trifluoromethyl group’s electron-withdrawing properties .

Advanced Research Questions

Q. How can synthesis be optimized for scalability while maintaining regioselectivity?

  • Continuous flow chemistry : Reduces side reactions and improves yield for Friedel-Crafts steps .
  • DOE (Design of Experiments) : Systematic variation of catalysts (e.g., AlCl₃ vs. FeCl₃), solvent polarity, and temperature to map optimal conditions .

Q. What mechanisms explain contradictory bioactivity data across studies?

Discrepancies may arise from:

  • Substituent effects : The 3-methoxyphenoxy group’s orientation vs. 4-methoxy analogs alters steric/electronic interactions with targets .
  • Purity : Residual solvents (e.g., triethylamine) in crude samples may skew assay results; HPLC purity >95% is critical .

Q. What computational strategies predict binding modes with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., topoisomerase II). The trifluoromethyl group enhances hydrophobic binding .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .

Q. How does the trifluoromethyl group influence metabolic stability?

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. The CF₃ group resists oxidative metabolism, prolonging half-life .

Q. What strategies resolve regioselectivity challenges during derivatization?

  • Protecting groups : Temporarily block the 7-dimethylcarbamate during electrophilic substitution at C3 or C4 .
  • Directed ortho-metalation : Use of LDA (lithium diisopropylamide) to functionalize specific positions .

Q. How do solvent polarity and pH affect fluorescence properties?

  • Solvatochromism : The chromen-4-one core exhibits λₑₘ shifts in polar solvents (e.g., Δλ = 20 nm in DMSO vs. hexane) due to intramolecular charge transfer .
  • pH-dependent quenching : Protonation of the carbamate group at pH < 4 reduces fluorescence intensity .

Q. What comparative studies highlight its advantages over analogs?

  • QSAR models : Correlate substituent electronegativity (e.g., CF₃ vs. CH₃) with bioactivity. The CF₃ group enhances cytotoxicity by 3-fold vs. methyl analogs .
  • Thermal stability : TGA analysis shows decomposition at 220°C, superior to acetate or propanoate derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.